1-(4-chloromethylphenyl)-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(chloromethyl)phenyl]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMYOKITWZVOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 1 4 Chloromethylphenyl 1h Pyrrole
Construction of the 1H-Pyrrole Core
The formation of the pyrrole (B145914) ring is a fundamental step in the synthesis of 1-(4-chloromethylphenyl)-1H-pyrrole. Various classical and modern synthetic methods can be employed, each with its own set of advantages and limitations.
Modified Paal-Knorr Condensation Routes
The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, traditionally involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.net For the synthesis of N-arylpyrroles such as this compound, a modification of this method is employed, where an amine provides the nitrogen atom for the heterocyclic ring. nih.gov The reaction typically proceeds under acidic conditions, which can be harsh and may not be suitable for sensitive substrates. researchgate.net To circumvent these limitations, numerous modifications have been developed, including the use of milder catalysts and reaction conditions. rgmcet.edu.in For instance, the use of vitamin B1 as an organocatalyst in ethanol (B145695) at room temperature has been reported for the synthesis of N-substituted pyrroles from hexane-2,5-dione and various aromatic amines. nih.gov Another green approach involves the use of choline (B1196258) chloride/urea as a deep eutectic solvent and catalyst, promoting the reaction at 80 °C. nih.gov
| Catalyst/Condition | Amine | Solvent | Temperature | Yield |
| Acetic Acid | Primary Amine | Acetic Acid | Reflux | Good |
| Vitamin B1 | Aromatic Amine | Ethanol | Room Temp | 25-94% |
| Choline chloride/urea | Amine | - | 80 °C | 56-99% |
| Saccharin | Aromatic Hydrazide | Methanol | Room Temp | Good |
This table summarizes various modified Paal-Knorr conditions for N-substituted pyrrole synthesis.
Clauson-Kaas Reaction Adaptations for N-Arylation
The Clauson-Kaas reaction provides a versatile route to N-substituted pyrroles by reacting a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. beilstein-journals.orgbeilstein-journals.org This method is particularly useful for synthesizing a wide array of N-arylpyrroles. beilstein-journals.orgnih.gov The reaction was first described in 1952 and traditionally uses acetic acid as the catalyst and solvent. arkat-usa.org However, to improve yields and accommodate less reactive amines, various acidic promoters have been introduced. arkat-usa.org Modern adaptations focus on greener and more efficient protocols, such as using scandium triflate as a catalyst in 1,4-dioxane (B91453) at 100 °C or employing microwave-assisted synthesis in acetic acid or water. nih.govarkat-usa.org These modifications often lead to shorter reaction times and higher yields. arkat-usa.org
| Catalyst | Solvent | Temperature | Reaction Time | Yield |
| Acetic Acid | Acetic Acid | Reflux | - | 59-95% |
| Scandium Triflate (3 mol%) | 1,4-Dioxane | 100 °C | - | Good to Excellent |
| Microwave (AcOH) | Acetic Acid | 170 °C | 10-30 min | Good |
| Microwave (H2O) | Water | 120-170 °C | 10-30 min | Variable |
This table illustrates different catalytic systems and conditions for the Clauson-Kaas reaction.
Mechanistic Insights into Cycloaddition-Based Pyrrole Syntheses
Cycloaddition reactions offer a powerful and convergent approach to the synthesis of the pyrrole core. thieme-connect.de A prominent example is the van Leusen pyrrole synthesis, which is a [3+2] cycloaddition between a tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene. nih.gov This reaction proceeds under basic conditions, where the TosMIC forms a carbanion that attacks the alkene, followed by an intramolecular cycloaddition and elimination of the tosyl group to yield the pyrrole ring. nih.gov The reactivity and yield of this reaction can be enhanced by using alkenes with strong electron-withdrawing groups. nih.gov Another cycloaddition strategy involves the reaction of azirines with alkynes, which can be promoted by visible light photocatalysis to form highly substituted pyrroles. thieme-connect.com Computational studies have also been employed to understand the reactivity of pyrrole as a diene in cycloaddition reactions, aiding in the design of synthetic routes to specific isomers. rsc.org
| Cycloaddition Type | Reactants | Conditions | Key Features |
| Van Leusen ([3+2]) | TosMIC, Electron-deficient alkene | Basic | Forms 3-substituted pyrroles |
| Photocatalyzed ([3+2]) | Azirine, Activated alkyne | Visible light, Metal-free | Produces highly substituted pyrroles |
| [4+3] Cycloaddition | Pyrrole derivative, Dienophile | - | Challenging due to pyrrole's aromaticity |
| [6+2] Cycloaddition | 2-Methide-2H-pyrrole, Aryl acetaldehyde | Organocatalyst | Enantioselective synthesis of dihydropyrrolizinols |
This table outlines various cycloaddition strategies for pyrrole synthesis.
Palladium-Catalyzed N-Arylation Approaches
Palladium-catalyzed cross-coupling reactions have emerged as a highly effective method for forming carbon-nitrogen bonds, including the N-arylation of pyrrole. rsc.org This approach allows for the coupling of pyrrole with aryl halides or triflates to introduce the desired aryl group. For the synthesis of this compound, this would involve coupling pyrrole with a suitable 4-chloromethylphenyl electrophile. The efficiency of these reactions is highly dependent on the choice of palladium catalyst, ligand, and base. nih.gov Tandem processes, where N-arylation is combined with another reaction in a one-pot sequence, have also been developed for the efficient synthesis of complex pyrrolidine (B122466) derivatives. nih.govnih.gov These methods offer high functional group tolerance and can often be performed under mild conditions. rsc.org
| Catalyst System (Pd/Ligand) | Arylating Agent | Base | Key Features |
| Pd/keYPhos | Aryl chlorides | - | Mild conditions, low catalyst loading |
| Pd/BINAP or Pd/2-(di-t-butylphosphino)biphenyl | Aryl bromides | - | Effective for monoarylation of primary amines |
| - | - | - | Tandem N-arylation/carboamination possible |
This table highlights different palladium catalyst systems for N-arylation of pyrrole and related compounds.
Installation and Derivatization of the 4-Chloromethylphenyl Moiety
The introduction of the 4-chloromethylphenyl group is a critical step in the synthesis of the target compound. This can be achieved either by using a pre-functionalized starting material or by modifying a phenyl group that is already attached to the pyrrole ring.
Pre-functionalized Aryl Precursors in Heterocycle Synthesis
A highly efficient strategy for the synthesis of this compound involves the use of a pre-functionalized aryl precursor, namely 4-(chloromethyl)aniline. This amine can be directly employed in pyrrole-forming reactions like the Paal-Knorr or Clauson-Kaas syntheses. This approach streamlines the synthetic sequence by incorporating the desired chloromethyl functionality from the outset. The use of pre-functionalized precursors is a common and effective strategy in the synthesis of various heterocyclic compounds. nih.gov For example, in the synthesis of other complex molecules, functionalized anilines are often used as key building blocks. nih.gov The reactivity of the chloromethyl group must be considered, as it may be susceptible to side reactions under certain conditions. However, by carefully selecting the reaction conditions, this functional handle can be preserved for further transformations if needed. An alternative pre-functionalized precursor could be an arylboronic acid derivative used in a Suzuki-Miyaura coupling, although this would typically be used to form a C-C bond rather than the C-N bond in this case. acs.org
| Precursor Type | Example | Synthetic Application |
| Functionalized Amine | 4-(Chloromethyl)aniline | Paal-Knorr or Clauson-Kaas synthesis |
| Functionalized Aryl Halide | 1-Bromo-4-(chloromethyl)benzene | Palladium-catalyzed N-arylation |
| Functionalized Boronic Acid | 4-(Chloromethyl)phenylboronic acid | Suzuki-Miyaura type couplings (less direct for N-arylation) |
This table lists examples of pre-functionalized aryl precursors for the synthesis of this compound.
Post-Synthetic Introduction of the Chloromethyl Group
The synthesis of this compound can be envisioned via a post-synthetic modification strategy, where the chloromethyl group is introduced onto a pre-existing 1-phenyl-1H-pyrrole scaffold. This approach falls under the category of electrophilic aromatic substitution. In this type of reaction, the aromatic ring of 1-phenylpyrrole (B1663985) acts as a nucleophile and attacks a suitable electrophile. masterorganicchemistry.com
The lone pair of electrons on the pyrrole's nitrogen atom is delocalized into the aromatic system, making the pyrrole ring itself highly reactive towards electrophiles, typically at the C-2 position. pearson.comonlineorganicchemistrytutor.com However, the target for modification in this case is the pendant phenyl ring. The chloromethylation of the phenyl group would typically involve reagents such as formaldehyde (B43269) and hydrogen chloride, or a chloromethyl ether like chloromethyl methyl ether (MOM-Cl), often in the presence of a Lewis acid catalyst.
The key challenge in this approach is achieving regioselectivity. The pyrrole moiety activates the attached phenyl ring, but directing the electrophilic attack specifically to the para-position (C-4) to install the chloromethyl group requires careful control of reaction conditions to avoid substitution on the more reactive pyrrole ring or at other positions on the phenyl ring. The reaction mechanism involves the generation of a carbocation intermediate, and the stability of this intermediate dictates the position of substitution. masterorganicchemistry.comyoutube.com
Stereoselective Approaches for Aryl-Substituted Pyrroles
While this compound itself is not chiral, the broader class of N-arylpyrroles can exhibit a form of stereoisomerism known as atropisomerism. wikipedia.org Atropisomers are stereoisomers that arise from hindered rotation around a single bond, creating a chiral axis. wikipedia.org In the context of N-arylpyrroles, if there are bulky substituents on the phenyl ring (in the ortho positions) and/or on the pyrrole ring, the rotation around the C-N bond can be restricted. arkat-usa.orgbris.ac.uk This restricted rotation can lead to the existence of stable, separable enantiomers. wikipedia.org
The synthesis of a single atropisomer (an enantiomerically enriched product) requires stereoselective control. This is typically achieved through asymmetric catalysis, where a chiral catalyst guides the formation of one enantiomer over the other. Recent advancements have utilized chiral phosphoric acids or transition metal complexes paired with chiral ligands to achieve atroposelective synthesis of aryl pyrroles. nih.govacs.org For instance, a chiral phosphoric acid can act as an organocatalyst in a Paal-Knorr reaction between a 1,4-diketone and an aromatic amine, yielding axially chiral arylpyrroles with high enantioselectivity. nih.gov Similarly, palladium-catalyzed reactions using chiral phosphonic acid ligands have been developed for the synthesis of N-indole-pyrrole atropisomers. researchgate.net These methods are crucial for producing specific stereoisomers of complex aryl-substituted pyrroles for applications in fields like medicinal chemistry and materials science. acs.org
Advanced Synthetic Techniques and Sustainable Methodologies
Modern organic synthesis emphasizes the development of efficient and environmentally responsible methods. The preparation of this compound and its derivatives can benefit significantly from these advanced techniques.
Microwave-Assisted Organic Synthesis of Pyrrole Derivatives
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. rawdatalibrary.netnih.gov Compared to conventional heating methods, microwave irradiation provides rapid and uniform heating of the reaction mixture, which often leads to dramatically reduced reaction times, higher yields, and improved product purity. rawdatalibrary.netrsc.org
The synthesis of N-substituted pyrroles via the Paal-Knorr condensation, a reaction between a 1,4-dicarbonyl compound and a primary amine, is particularly well-suited for microwave assistance. pensoft.net Studies have shown that microwave irradiation can reduce reaction times from several hours under conventional heating to just a few minutes. pensoft.netresearchgate.net This efficiency is also observed in multicomponent reactions for pyrrole synthesis, where microwave conditions can provide high yields in a short timeframe. rsc.org The use of microwaves can also facilitate solvent-free reactions, further enhancing the green credentials of the synthesis. nih.govrawdatalibrary.net
Transition Metal Catalysis in C-N Bond Formation
The formation of the carbon-nitrogen (C-N) bond between the pyrrole nitrogen and the phenyl ring is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forging such bonds. rsc.org
The Buchwald-Hartwig amination is a prominent example, utilizing palladium catalysts to couple amines with aryl halides or triflates. wikipedia.org This reaction is known for its broad substrate scope and tolerance of various functional groups. wikipedia.orgacs.org The choice of ligand, typically a bulky, electron-rich phosphine (B1218219), is crucial for the efficiency of the catalyst system. snnu.edu.cn
Copper-catalyzed N-arylation, a modern extension of the Ullmann condensation, offers a more economical alternative to palladium. rsc.orgorganic-chemistry.org These reactions often use a copper(I) salt, such as CuI, in combination with a ligand, frequently a diamine, to couple pyrrole with an aryl halide. organic-chemistry.orgacs.org These methods provide reliable routes to N-arylpyrroles under relatively mild conditions. rsc.org
Table 1: Comparison of Typical Conditions for Transition Metal-Catalyzed N-Arylation of Pyrrole
| Feature | Buchwald-Hartwig Amination | Copper-Catalyzed N-Arylation |
| Metal Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) snnu.edu.cn | Copper(I) salts (e.g., CuI, Cu₂O) acs.orgrsc.org |
| Ligand | Bulky phosphines (e.g., BINAP, XPhos) wikipedia.org | Diamines, amino acids, N,N-dimethylglycine organic-chemistry.orgorganic-chemistry.org |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) acs.org | K₃PO₄, Cs₂CO₃ acs.orgrsc.org |
| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane) acs.org | Toluene, DMF, DMSO acs.orgrsc.org |
| Aryl Partner | Aryl halides (Cl, Br, I), Triflates acs.org | Aryl halides (Br, I) acs.org |
Solvent-Free and Environmentally Benign Synthetic Protocols
The principles of green chemistry encourage the reduction or elimination of hazardous substances, particularly organic solvents. mdpi.com For the synthesis of N-arylpyrroles, several solvent-free and environmentally benign protocols have been developed. dntb.gov.ua
Solvent-free Paal-Knorr condensations can be achieved by simply heating a mixture of a 1,4-diketone and a primary amine with a catalyst. tandfonline.commdpi.com Various catalysts, including inexpensive and reusable options like alumina (B75360) or certain metal triflates, have proven effective under these conditions. tandfonline.commdpi.com These reactions are operationally simple and often result in high yields of the desired pyrrole with minimal side products. tandfonline.com
Another green approach is the use of water as a reaction solvent. researchgate.net The Clauson-Kaas pyrrole synthesis, which reacts primary amines with 2,5-dimethoxytetrahydrofuran, can be performed in water, sometimes with a mild catalyst, offering an environmentally friendly alternative to traditional methods that use organic acids as solvents. researchgate.netbeilstein-journals.org The development of such protocols aligns with the increasing demand for sustainable chemical manufacturing. researchgate.netresearcher.life
Chemical Transformations and Reactivity of 1 4 Chloromethylphenyl 1h Pyrrole
Reactivity of the Chloromethyl Functional Group
The chloromethyl group, a benzylic halide, is the primary site of reactivity in 1-(4-chloromethylphenyl)-1H-pyrrole, readily participating in a variety of transformations.
Nucleophilic Substitution Reactions and Kinetics
The benzylic chloride in this compound is susceptible to nucleophilic substitution reactions. libretexts.org These reactions, often following an SN2 mechanism, involve the displacement of the chloride ion by a wide range of nucleophiles. The kinetics of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For instance, stronger nucleophiles will lead to faster reaction rates. The specific rates of these substitutions can be determined experimentally, providing valuable insight into the reaction mechanism.
Formation of Quaternary Species and Reactivity
The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium (B1175870) salts. quora.comwikipedia.org This process, known as quaternization, is a classic example of a nucleophilic substitution reaction where the amine acts as the nucleophile. youtube.com The resulting quaternary ammonium salts are ionic compounds with a permanently charged cationic nitrogen center. wikipedia.org These salts can serve as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. wikipedia.orgtaylorandfrancis.com The reactivity of these quaternary species is generally low towards electrophiles and oxidants due to the positive charge on the nitrogen. wikipedia.org
Table 1: Formation of Quaternary Ammonium Salts
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Trimethylamine | [4-(1H-Pyrrol-1-yl)benzyl]trimethylammonium chloride |
| This compound | Triethylamine | [4-(1H-Pyrrol-1-yl)benzyl]triethylammonium chloride |
Reductive and Oxidative Conversions of the Chloromethyl Group
The chloromethyl group can undergo both reduction and oxidation. Reduction of the benzylic chloride can be achieved using various reducing agents, such as catalytic hydrogenation or metal hydrides, to yield 1-(p-tolyl)-1H-pyrrole.
Conversely, oxidation of the chloromethyl group can lead to the corresponding aldehyde or carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) can oxidize the benzylic carbon to a carboxylic acid, forming 4-(1H-pyrrol-1-yl)benzoic acid. openstax.orglibretexts.org The reaction proceeds via a complex mechanism involving the formation of benzylic radical intermediates. openstax.org It is important to note that the benzene (B151609) ring itself is generally resistant to oxidation under these conditions. openstax.org
Cross-Coupling Reactions Involving the Benzylic Halide
The benzylic chloride functionality of this compound allows it to participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, in a Suzuki-Miyaura coupling, the chloromethyl group can be coupled with boronic acids in the presence of a palladium catalyst to form new C-C bonds. nih.govdntb.gov.uaresearchgate.net Similarly, other cross-coupling reactions like the Sonogashira, Heck, and Buchwald-Hartwig amination could potentially be employed to further functionalize the molecule at the benzylic position.
Electrophilic and Nucleophilic Reactivity of the 1H-Pyrrole Ring
The 1H-pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack.
Substituent Effects on Electrophilic Aromatic Substitution
The 1-phenyl group attached to the pyrrole (B145914) nitrogen influences the regioselectivity of electrophilic aromatic substitution (EAS) on the pyrrole ring. The phenyl group is generally considered to be an electron-withdrawing group by induction and can also exert resonance effects. These electronic effects deactivate the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. fiveable.mewikipedia.org
Electrophilic substitution reactions on 1-arylpyrroles typically occur at the C2 and C5 positions of the pyrrole ring, as these positions are most activated by the nitrogen lone pair. organic-chemistry.org However, the precise regioselectivity can be influenced by the nature of the electrophile and the reaction conditions. The substituent on the phenyl ring, in this case, the chloromethyl group, can have a secondary electronic effect on the pyrrole ring, although this is generally less significant than the direct effect of the 1-phenyl group. The chloromethyl group is a weak deactivating group. fiveable.melibretexts.org
Table 2: Regioselectivity of Electrophilic Aromatic Substitution on 1-Arylpyrroles
| Electrophile | Major Product(s) |
|---|---|
| Nitrating agent (e.g., HNO₃/H₂SO₄) | 1-(4-Chloromethylphenyl)-2-nitro-1H-pyrrole and 1-(4-Chloromethylphenyl)-3-nitro-1H-pyrrole |
| Halogenating agent (e.g., Br₂ in acetic acid) | 1-(4-Chloromethylphenyl)-2,5-dibromo-1H-pyrrole |
Directed Metalation and Functionalization Strategies
Directed metalation is a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds. The pyrrole nitrogen can act as a directing group, although its efficacy can be variable. For N-aryl pyrroles, the orientation of the phenyl ring and the presence of other functional groups are critical. In the case of this compound, the chloromethyl group could potentially influence the regioselectivity of metalation on the phenyl ring. However, no studies have been found that document attempts at directed metalation or subsequent functionalization of this specific molecule.
Intermolecular and Intramolecular Reaction Pathways
Tandem and Cascade Reactions Utilizing Multiple Reactive Centers
The presence of both a pyrrole ring and a reactive benzylic halide in this compound suggests the potential for designing tandem or cascade reactions. These complex transformations, which form multiple bonds in a single operation, would be of significant interest for the efficient synthesis of complex molecules. Unfortunately, no research has been published detailing the exploration of such reaction pathways for this compound.
Polymerization and Oligomerization Behavior
The chloromethyl group on the phenyl ring of this compound could potentially be utilized as a site for polymerization or oligomerization, leading to novel materials with interesting electronic or physical properties. The pyrrole ring itself can also be involved in polymerization processes. However, the polymerization and oligomerization behavior of this specific monomer has not been described in the available scientific literature.
Advanced Spectroscopic and Analytical Characterization Methodologies
Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: In the proton NMR spectrum of a related compound, 4-(1H-pyrrol-1-yl)phenol, the signals for the pyrrole (B145914) protons appear at specific chemical shifts, which can be compared to those expected for 1-(4-chloromethylphenyl)-1H-pyrrole. researchgate.net For pyrrole itself, the protons on the carbons adjacent to the nitrogen (α-protons) and the protons on the carbons further away (β-protons) have distinct chemical shifts. chemicalbook.comresearchgate.net In this compound, the phenyl protons would exhibit characteristic splitting patterns in the aromatic region of the spectrum. The chloromethyl group protons would appear as a singlet, typically in the range of 4.5-5.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For pyrrole, the α-carbons and β-carbons show distinct signals. hmdb.ca In this compound, one would expect to see signals for the two types of pyrrole carbons, the four distinct carbons of the phenyl ring, and the carbon of the chloromethyl group. The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the pyrrole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrole Hα | ~6.8 | ~120 |
| Pyrrole Hβ | ~6.2 | ~110 |
| Phenyl H (ortho to pyrrole) | ~7.4 | ~128 |
| Phenyl H (ortho to CH₂Cl) | ~7.5 | ~130 |
| CH₂Cl | ~4.6 | ~45 |
| Phenyl C (ipso-pyrrole) | - | ~138 |
| Phenyl C (ipso-CH₂Cl) | - | ~135 |
| Phenyl C (ortho to pyrrole) | - | ~120 |
| Phenyl C (ortho to CH₂Cl) | - | ~129 |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Vibrational Analysis via Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, C-H stretching vibrations of the aromatic and pyrrole rings typically appear around 3100-3000 cm⁻¹. The C-N stretching of the pyrrole ring and C-C stretching of the phenyl ring would be observed in the 1600-1400 cm⁻¹ region. rsc.org The C-Cl stretching vibration of the chloromethyl group would likely be found in the fingerprint region, typically between 800 and 600 cm⁻¹. rsc.org
Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The symmetric stretching of the pyrrole and benzene (B151609) rings would be expected to give strong Raman signals.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov For this compound, with a molecular formula of C₁₁H₁₀ClN, the expected monoisotopic mass is 191.0502. synquestlabs.combldpharm.com HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), providing strong evidence for the elemental composition of the molecule. nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural information. For example, the loss of a chlorine atom or the chloromethyl group would result in characteristic fragment ions. nist.govresearchgate.net
X-ray Diffraction Studies for Solid-State Structural Analysis
Chromatographic Purity Assessment and Separation Techniques
Chromatographic methods are essential for assessing the purity of a compound and for separating it from any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity analysis. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, could be employed to separate this compound from any starting materials or byproducts. sielc.comsielc.com The purity would be determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful tool for separation and identification. The volatility of this compound makes it amenable to GC analysis. This technique can separate compounds based on their boiling points and interactions with the stationary phase.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of a reaction and for preliminary purity assessment. rsc.org A suitable solvent system would be developed to achieve good separation between the product and any impurities on a silica (B1680970) gel plate.
Table 2: Summary of Analytical Techniques
| Technique | Information Obtained |
| ¹H NMR | Proton environments and connectivity |
| ¹³C NMR | Carbon skeleton and environments |
| IR Spectroscopy | Functional groups and bond vibrations |
| Raman Spectroscopy | Complementary vibrational information |
| HRMS | Exact mass and molecular formula |
| X-ray Diffraction | Solid-state structure and packing |
| HPLC | Purity assessment and separation |
| GC-MS | Separation and identification of volatile components |
| TLC | Reaction monitoring and preliminary purity |
Computational Modeling and Theoretical Investigations of 1 4 Chloromethylphenyl 1h Pyrrole
Quantum Chemical Calculations for Electronic Structure and Charge Distribution
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule.
Methodology: Calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G* or larger to achieve a balance between accuracy and computational cost. After geometry optimization to find the molecule's lowest energy structure, a population analysis (e.g., Mulliken or Natural Bond Orbital, NBO) would be conducted to determine the partial atomic charges on each atom.
Expected Research Findings: The analysis would likely reveal a significant negative charge localized on the nitrogen atom of the pyrrole (B145914) ring and the chlorine atom of the chloromethyl group due to their high electronegativity. The pyrrole ring itself would exhibit a delocalized π-electron system. libretexts.org The phenyl ring would also show characteristic delocalization, with the chloromethyl substituent acting as a weak electron-withdrawing group, influencing the charge distribution across the phenyl ring.
Table 1: Hypothetical Partial Atomic Charges from NBO Analysis This table presents plausible, theoretically expected values for illustrative purposes.
| Atom/Group | Expected Partial Charge (a.u.) | Rationale |
| Pyrrole Nitrogen (N) | -0.45 | High electronegativity and participation of lone pair in the aromatic system. fiveable.me |
| Chlorine (Cl) | -0.25 | High electronegativity, creating a polar C-Cl bond. |
| Methylene (B1212753) Carbon (-CH2-) | +0.15 | Deshielded due to attachment to the electronegative chlorine atom. |
| Phenyl Ring Carbons | -0.05 to +0.05 | Overall aromatic system with slight charge variations due to substituents. |
| Pyrrole Ring Carbons | -0.10 to -0.20 | Electron-rich nature of the pyrrole ring. |
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics
The 3D structure and flexibility of 1-(4-chloromethylphenyl)-1H-pyrrole are governed by the rotation around the C-N bond connecting the phenyl and pyrrole rings. libretexts.org
Methodology: A conformational analysis would begin by defining the dihedral angle between the planes of the phenyl and pyrrole rings. A potential energy surface scan, often performed initially with faster molecular mechanics (MM) force fields and refined with DFT, would calculate the energy of the molecule as this angle is rotated. Molecular dynamics (MD) simulations could then be used to explore the conformational space over time at a given temperature, providing insight into the molecule's dynamic behavior. chemistrysteps.com
Expected Research Findings: The lowest energy conformation (ground state) is expected to be non-planar, with the pyrrole and phenyl rings twisted relative to each other by approximately 30-50 degrees. This avoids the steric hindrance that would occur in a fully planar arrangement. The energy barrier to rotation would likely be relatively low, suggesting significant conformational flexibility at room temperature. The energy landscape would show two equivalent energy minima corresponding to clockwise and counter-clockwise twists.
Table 2: Hypothetical Rotational Energy Profile This table illustrates the expected relationship between the inter-ring dihedral angle and the molecule's relative energy.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 3.5 | Eclipsed (Sterically Hindered) |
| 30 | 0.2 | Near-Minimum Energy |
| 45 | 0.0 | Global Minimum (Twisted) |
| 90 | 2.0 | Perpendicular (Electronically Unfavorable) |
| 135 | 0.0 | Global Minimum (Twisted) |
| 180 | 3.5 | Eclipsed (Sterically Hindered) |
Reaction Mechanism Predictions and Transition State Elucidation
The chloromethyl group is a reactive site, particularly for nucleophilic substitution reactions. Computational chemistry can be used to predict the mechanisms and energy barriers for such reactions. rsc.org
Methodology: To study a reaction, for instance, the SN2 substitution of the chloride by a simple nucleophile like hydroxide (B78521) (OH⁻), computational chemists would model the entire reaction coordinate. This involves identifying the structures of the reactants, the transition state, and the products. nih.govumsl.edu Transition state search algorithms (e.g., QST2/QST3) are used to locate the highest energy point along the reaction pathway. The activation energy is then calculated as the energy difference between the reactants and the transition state.
Expected Research Findings: The reaction would be predicted to proceed via a classical backside attack mechanism, where the nucleophile approaches the methylene carbon from the side opposite the chlorine atom. The transition state would feature a pentacoordinate carbon atom with elongated C-Cl and C-Nu bonds. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.
Table 3: Hypothetical Energy Profile for an SN2 Reaction Illustrative energy values for a substitution reaction at the chloromethyl group.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + OH⁻ | 0.0 |
| Transition State | [HO···CH₂(Ph-Pyr)···Cl]⁻ | +15.5 |
| Products | 1-(4-hydroxymethylphenyl)-1H-pyrrole + Cl⁻ | -25.0 |
Aromaticity Analysis and Electron Density Studies of the Pyrrole System
Aromaticity is a key concept related to stability and reactivity. acs.org While both the phenyl and pyrrole rings are aromatic, their characteristics can be quantified computationally.
Methodology: The most common method for evaluating aromaticity is the Nucleus-Independent Chemical Shift (NICS). nih.gov This involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding. Large negative NICS values indicate strong aromatic character (diatropic ring current), while positive values suggest anti-aromaticity. acs.org
Expected Research Findings: NICS calculations would confirm the aromatic nature of both rings. The phenyl ring is expected to have a more negative NICS value (e.g., NICS(1) ≈ -10 ppm), indicating strong aromaticity akin to benzene (B151609). The pyrrole ring would also show a significant negative NICS value (e.g., NICS(1) ≈ -7 to -8 ppm), confirming its aromaticity, which stems from the participation of the nitrogen's lone pair electrons to create a 6π-electron system. libretexts.orgpressbooks.pub
Table 4: Hypothetical Nucleus-Independent Chemical Shift (NICS) Values NICS(1) is the value calculated 1 Å above the plane of the ring, a standard measure.
| Ring System | Expected NICS(1) Value (ppm) | Interpretation |
| Phenyl Ring | -10.2 | Strongly Aromatic |
| Pyrrole Ring | -7.8 | Moderately Aromatic |
Intermolecular Interaction Analysis (e.g., Aromatic Stacking, Hydrogen Bonding)
In a condensed phase (solid or liquid), molecules of this compound will interact with each other. Understanding these non-covalent interactions is crucial for predicting physical properties like melting point and solubility. mdpi.commdpi.com
Methodology: To study intermolecular forces, a dimer (two molecules) or a larger cluster is constructed. The interaction energy can be calculated using high-level theories like Symmetry-Adapted Perturbation Theory (SAPT), which decomposes the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion.
Table 5: Hypothetical Intermolecular Interaction Energy Decomposition (SAPT) Illustrative energy components for a π-stacked dimer configuration.
| Interaction Component | Energy (kcal/mol) | Contribution |
| Electrostatics | -2.5 | Moderate; attraction from quadrupole moments. |
| Exchange (Repulsion) | +6.0 | Strong; Pauli repulsion at close contact. |
| Induction (Polarization) | -1.0 | Minor; induced dipoles. |
| Dispersion | -7.5 | Dominant; attraction from correlated electron fluctuations. |
| Total Interaction Energy | -5.0 | Net attractive force. |
Applications in Advanced Organic Synthesis and Materials Science
A Versatile Precursor in the Synthesis of Diverse Heterocyclic Frameworks
The pyrrole (B145914) ring is a fundamental structural motif in a vast number of biologically active compounds and functional materials. numberanalytics.comnih.gov 1-(4-chloromethylphenyl)-1H-pyrrole serves as a valuable starting material for the construction of more elaborate heterocyclic systems, owing to the reactivity of its chloromethyl group.
Building Blocks for Polycyclic and Fused Nitrogen Heterocycles
Nitrogen-fused heterocycles are of particular interest due to their prevalence in pharmaceuticals and natural products. nih.goveurekaselect.com The chloromethyl functionality of this compound allows for its use in cyclization reactions to form polycyclic structures. For instance, it can undergo intramolecular or intermolecular reactions with suitable nucleophiles to create fused ring systems incorporating the pyrrole nucleus. This approach provides a synthetic route to novel molecular architectures that are otherwise challenging to access. The synthesis of these complex structures is a key area of focus in modern organic chemistry, with applications ranging from drug discovery to materials science. eurekaselect.comorganic-chemistry.org
Intermediates for Complex Organic Molecules
Beyond the synthesis of fused systems, this compound is a crucial intermediate in multi-step synthetic sequences aimed at producing complex organic molecules. The chloromethyl group can be readily converted into a variety of other functional groups, such as alcohols, amines, or cyanides, through nucleophilic substitution reactions. synquestlabs.com This functional group interconversion allows for the strategic introduction of different substituents and the elongation of carbon chains, paving the way for the assembly of intricate molecular targets. The ability to participate in multi-component reactions further enhances its utility, enabling the efficient construction of highly functionalized pyrrole derivatives in a single step. organic-chemistry.orgbohrium.com
Monomeric Units for Functional Polymer Development
The development of functional polymers with tailored properties is a cornerstone of modern materials science. nih.gov this compound serves as a valuable monomer in the synthesis of polymers with specific electronic, optical, or chemical properties.
Synthesis of Pyrrole-Functionalized Polystyrenes
One notable application of this compound is in the synthesis of pyrrole-functionalized polystyrenes. Through techniques like "click chemistry," the pyrrole moiety can be attached as a side-chain to a polystyrene backbone. researchgate.net This is achieved by first converting the chloro groups of a poly(styrene-co-chloromethylstyrene) to azido (B1232118) groups, followed by a cycloaddition reaction with a propargyl-functionalized pyrrole. researchgate.net The resulting polymers combine the processability of polystyrene with the electronic properties of the pyrrole units.
Fabrication of Conductive Organic Materials
Pyrrole-containing polymers are well-known for their electrical conductivity. researchgate.net The incorporation of this compound into polymer chains can lead to the formation of conductive materials. The pyrrole units can be electropolymerized, creating a conjugated polymer backbone that facilitates the movement of charge carriers. researchgate.net The properties of these conductive polymers, such as their conductivity and electrochromic behavior, can be fine-tuned by copolymerizing the functionalized pyrrole monomer with other monomers. researchgate.net These materials have potential applications in various electronic devices, including sensors, electrochromic windows, and light-emitting diodes. numberanalytics.comresearchgate.net
Ligand Design in Organometallic Chemistry and Catalysis
The nitrogen atom in the pyrrole ring of this compound can act as a donor to metal centers, making it a useful component in the design of ligands for organometallic chemistry and catalysis. researchgate.netmdpi.com The phenyl and chloromethyl groups provide opportunities for further modification, allowing for the synthesis of a wide range of ligands with tailored steric and electronic properties. These ligands can then be used to create novel metal complexes with potential applications in various catalytic transformations, such as cross-coupling reactions or oxidation catalysis. researchgate.net The development of new ligand scaffolds is crucial for advancing the field of catalysis, and pyrrole-based ligands derived from this compound represent a promising avenue of research.
Development of N-Arylpyrrole-Based Ligands
The design and synthesis of novel ligands are central to the advancement of coordination chemistry and catalysis. N-arylpyrroles, including derivatives of this compound, serve as a foundational scaffold for a diverse range of ligands. The development of these ligands is driven by the tunable electronic and steric properties of the N-arylpyrrole moiety.
The synthesis of N-arylpyrrole ligands often begins with foundational reactions like the Paal-Knorr condensation, which allows for the construction of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine, in this case, an aniline (B41778) derivative. nih.gov This initial structure can then be further functionalized. For instance, the chloromethyl group on the phenyl ring of this compound offers a reactive handle for introducing other functionalities, such as phosphine (B1218219) or imine groups, which are common coordinating moieties in ligands. researchgate.net
The development of these ligands is often guided by a ligand-based design approach, where the structure is refined through molecular modeling to achieve desired electronic and steric effects at the metal center. nih.govnih.govbohrium.com The N-aryl group itself can influence the catalytic activity by modifying the electron density at the coordinating atom and by providing steric bulk that can control substrate approach and product selectivity. nsf.gov For example, the introduction of bulky substituents on the aryl ring is a common strategy to create sterically demanding ligands that can enhance catalytic efficiency.
Recent research has focused on creating bidentate and polydentate ligands from N-arylpyrrole scaffolds, which can form stable chelate complexes with transition metals. researchgate.net These chelating ligands, often featuring N,P or N,N donor sets, have shown significant promise in various catalytic transformations. The ability to systematically modify the substituents on both the pyrrole and the N-aryl ring allows for the fine-tuning of the ligand's properties for specific catalytic applications. nih.gov
Table 1: Synthetic Strategies for N-Arylpyrrole Ligand Precursors
| Reaction Type | Description | Key Features |
| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a primary amine (aniline derivative). nih.gov | Versatile method for pyrrole ring formation. |
| Vilsmeier-Haack Reaction | Formylation or acylation of the pyrrole ring to introduce coordinating groups. nih.gov | Introduces carbonyl functionalities for further modification. |
| Cross-Coupling Reactions | Palladium-catalyzed reactions to form C-N or C-C bonds, attaching the aryl group or other substituents. rsc.orgnih.gov | Allows for a wide range of functionalized N-arylpyrroles. |
| Functional Group Interconversion | Modification of existing functional groups, such as the conversion of a chloromethyl group. | Enables the introduction of diverse coordinating atoms. |
Exploration in Homogeneous and Heterogeneous Catalysis
The ligands derived from N-arylpyrroles have been extensively explored in both homogeneous and heterogeneous catalysis, demonstrating their versatility and effectiveness in a variety of chemical transformations.
Homogeneous Catalysis:
In homogeneous catalysis, N-arylpyrrole-based ligands are commonly employed in transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, and polymerization. cmu.eduimperial.ac.uk The catalyst, being in the same phase as the reactants, allows for high activity and selectivity under mild reaction conditions. youtube.com
Palladium-catalyzed reactions, in particular, have benefited from the use of N-arylpyrrole ligands. rsc.orgnih.govnih.govthieme-connect.de For instance, in C-N and C-C bond-forming reactions, the electronic properties of the N-arylpyrrole ligand can significantly influence the efficiency of the catalytic cycle, including the oxidative addition and reductive elimination steps. nsf.gov The steric hindrance provided by the ligand can also play a crucial role in achieving high diastereoselectivity in certain reactions. nih.gov Copper-catalyzed reactions, such as cycloisomerization, have also shown success with pyrrole-containing ligands. acs.org
Table 2: Examples of Homogeneous Catalytic Applications of N-Arylpyrrole Ligands
| Catalytic Reaction | Metal Catalyst | Role of N-Arylpyrrole Ligand |
| N-Arylation | Palladium rsc.orgnih.gov | Enhances catalyst stability and activity; influences selectivity. |
| Carboamination | Palladium nih.gov | Controls stereoselectivity through steric and electronic effects. |
| Cycloisomerization | Copper acs.org | Facilitates skeletal rearrangement and subsequent cyclization. |
| Polymerization | Yttrium imperial.ac.uk | Controls polymer tacticity and polymerization rate. |
Heterogeneous Catalysis:
For applications in heterogeneous catalysis, N-arylpyrrole derivatives can be immobilized on solid supports or incorporated into porous materials like metal-organic frameworks (MOFs). rsc.org This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. youtube.com
The functional groups on the N-arylpyrrole ligand, such as the chloromethyl group in this compound, can be used to anchor the molecule to a solid support. The resulting supported catalysts can be used in a variety of reactions, including hydrogenations and condensation reactions. nih.gov The porous nature of materials like MOFs allows for the diffusion of reactants to the active catalytic sites within the framework, while the N-arylpyrrole ligand maintains a well-defined coordination environment around the metal center. rsc.org
Applications in Organic Scintillator Design
Organic scintillators are materials that emit light upon exposure to ionizing radiation, finding applications in radiation detection and medical imaging. The design of efficient organic scintillators relies on molecules with specific photophysical properties, including high fluorescence quantum yields and fast decay times. osti.govgithub.io
Pyrrole derivatives, particularly those with extended π-conjugation, have been investigated for their luminescent properties and potential use in optoelectronic devices and as fluorescent probes. nih.govnih.govjmaterenvironsci.com The N-arylpyrrole scaffold, with its tunable electronic structure, offers a promising platform for the design of new organic scintillators. researchgate.net
The introduction of a chromophoric aryl group at the nitrogen atom of the pyrrole ring can lead to materials with interesting photophysical characteristics, such as aggregation-induced emission (AIE) or room-temperature phosphorescence (RTP). nih.gov These properties are highly desirable for applications in bioimaging and sensing. The presence of heavy atoms, such as chlorine in this compound, can also influence the photophysical properties by promoting intersystem crossing, which can be a key factor in the design of phosphorescent materials. researchgate.netnih.gov
While direct application of this compound as a scintillator has not been extensively reported, its structural motifs are present in compounds designed for luminescent applications. ontosight.aimdpi.com The chloromethyl group could also serve as a point of attachment for copolymerization into a polymer matrix, a common method for fabricating plastic scintillators. nih.gov This would allow for the covalent incorporation of the scintillating moiety into the bulk material, enhancing its stability and performance.
Table 3: Desirable Properties of Pyrrole Derivatives for Organic Scintillators
| Property | Description | Relevance to Scintillation |
| High Fluorescence Quantum Yield | The efficiency of converting absorbed energy into emitted light. | Leads to brighter scintillators and better detection sensitivity. |
| Fast Fluorescence Decay Time | The time it takes for the fluorescence intensity to decrease to 1/e of its initial value. | Enables high count-rate applications and good timing resolution. |
| Large Stokes Shift | The difference in wavelength between the absorption and emission maxima. | Minimizes self-absorption of the emitted light, improving light output. |
| Good Energy Transfer | Efficient transfer of energy from the host material (in a composite scintillator) to the fluorescent guest. | Crucial for the performance of plastic and liquid scintillators. |
| Photochemical Stability | Resistance to degradation upon exposure to light and radiation. | Ensures a long operational lifetime for the scintillator. |
Future Perspectives and Emerging Research Directions
Development of Innovative and Atom-Economical Synthetic Pathways
The synthesis of N-arylpyrroles, including 1-(4-chloromethylphenyl)-1H-pyrrole, is a cornerstone of heterocyclic chemistry. nih.goveurekaselect.com Traditional methods like the Paal-Knorr and Hantzsch syntheses are well-established but often require harsh conditions or produce significant waste. wikipedia.orgacs.org The future of synthesizing this and related pyrroles lies in the development of more efficient, sustainable, and atom-economical pathways.
Emerging strategies focus on catalyst-driven reactions that minimize waste and maximize efficiency. eurekaselect.comresearchgate.net One promising area is the use of cascade reactions, where multiple chemical transformations occur in a single pot, avoiding the need to isolate intermediates. For instance, a palladium-catalyzed cascade reaction has been developed for the synthesis of 2,4-disubstituted pyrroles from alkynes, which is notable for being tolerant of air and moisture and proceeding at room temperature. nih.govorganic-chemistry.org Such methodologies could be adapted for the synthesis of N-arylpyrroles, offering a more streamlined and environmentally friendly process.
Furthermore, the principles of green chemistry are increasingly being applied to pyrrole (B145914) synthesis. nih.goveurekaselect.com This includes the use of greener solvents, microwave-assisted reactions, and solvent-free conditions. eurekaselect.com Reactions catalyzed by proline, copper oxides, and oxones have been identified as highly effective for producing pyrrole derivatives under mild conditions with excellent yields. researchgate.net Another sustainable approach involves using biosourced materials, such as 3-hydroxy-2-pyrones, which can react with primary amines to form N-substituted pyrrole carboxylic acid derivatives without the need for catalysts and at mild temperatures. acs.org
| Synthetic Approach | Key Features | Potential Advantages for this compound |
| Catalytic Cascade Reactions | Multi-step synthesis in a single pot; often metal-catalyzed (e.g., Palladium). nih.govorganic-chemistry.org | Reduced waste, operational simplicity, high atom economy. |
| Green Chemistry Methods | Use of eco-friendly solvents, microwave assistance, or solvent-free conditions. eurekaselect.com | Lower environmental impact, potentially faster reaction times. |
| Biosourced Precursors | Utilization of renewable starting materials like 3-hydroxy-2-pyrones. acs.org | Increased sustainability, use of non-fossil fuel-based feedstocks. |
| Modern Clauson-Kaas Reaction | Acid-catalyzed reaction of anilines with 2,5-dimethoxytetrahydrofuran. acs.org | High yields, simplified product isolation through extraction. |
Exploration of Unprecedented Reactivity and Selectivity
The unique structure of this compound, with its distinct reactive sites—the pyrrole ring, the phenyl ring, and the benzylic chloride—presents a rich landscape for exploring novel chemical transformations. Future research will likely focus on achieving unprecedented levels of selectivity in the functionalization of this molecule.
The benzylic chloride group is a prime target for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. However, the true frontier lies in the selective functionalization of the C-H bonds of the pyrrole and phenyl rings. Atroposelective synthesis, which controls the spatial arrangement around a chiral axis, is a particularly exciting area. Recent advancements have shown that chiral-at-metal rhodium Lewis acids can catalyze highly atroposelective electrophilic substitutions on N-arylpyrroles. escholarship.orgnih.gov This allows for the creation of axially chiral N-arylpyrroles, which have potential applications as chiral ligands in asymmetric catalysis. nih.gov
Another area of exploration is the cycloaddition reactivity of the pyrrole ring. While pyrrole is less reactive in Diels-Alder reactions than furan, the use of diaryliodonium salts to generate aryne intermediates in situ has enabled successful cycloadditions with N-arylpyrroles. beilstein-journals.org This method produces bridged-ring amines that can be further converted into useful N-phenylamine derivatives. beilstein-journals.org The development of new catalytic systems, including those driven by light (photocatalysis), is also expanding the possibilities for pyrrole functionalization. For example, a light-induced phosphoric acid catalysis has been used for the diastereo- and atroposelective synthesis of N-arylpyrroles from unactivated alkynes. nih.govnih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a significant technological leap for the production of fine chemicals, including pyrrole derivatives. nih.gov Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially when dealing with highly exothermic reactions or unstable intermediates. nih.govacs.org
The synthesis of pyrroles has already been successfully adapted to microreactor technology. For instance, a flow chemistry approach to the Clauson-Kaas pyrrole synthesis has been developed, demonstrating rapid and efficient production of N-substituted pyrroles. acs.org This method can be scaled up from microreactors to larger production systems, achieving high output rates. acs.org Similarly, the Hantzsch pyrrole synthesis has been adapted to a continuous flow process, which significantly reduces reaction times and simplifies purification. wikipedia.orgnih.gov
Beyond flow chemistry, fully automated synthesis platforms are set to revolutionize chemical research. wikipedia.org These platforms combine robotics, artificial intelligence, and flow chemistry modules to accelerate the design, synthesis, and testing of new molecules. researchgate.netyoutube.com An automated system can perform high-throughput screening of reaction conditions to quickly identify the optimal parameters for synthesizing a target molecule like this compound. chemspeed.com This not only speeds up the discovery process but also generates reproducible, high-quality data that can be used to train predictive models. youtube.com
| Technology | Key Advantages | Relevance to this compound |
| Flow Chemistry | Precise control of reaction conditions, enhanced safety, improved scalability. nih.govacs.org | Safer handling of reactions involving the reactive chloromethyl group; efficient scale-up of production. acs.org |
| Automated Synthesis | High-throughput experimentation, rapid optimization, automated data capture. wikipedia.orgresearchgate.net | Accelerated discovery of novel derivatives and optimization of synthetic routes. |
| Integrated Platforms | Combination of AI for route design, robotics for execution, and real-time analysis. youtube.com | Reduces the cycle time from a chemical concept to a physical molecule from months to days. youtube.com |
Advanced Theoretical Predictions for Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting the behavior of molecules. mdpi.com For this compound, DFT calculations can offer deep insights into its electronic structure, stability, and reactivity, guiding experimental work and accelerating the discovery of new reactions.
Theoretical studies can predict the most likely sites for electrophilic or nucleophilic attack, elucidate reaction mechanisms, and explain the origins of selectivity. For example, DFT calculations have been used to understand the atroposelectivity observed in the rhodium-catalyzed alkylation of N-arylpyrroles, revealing the transition states that lead to the observed stereochemical outcome. escholarship.org Similarly, computational models can predict the regioselectivity of reactions involving substituted arynes, which is crucial for designing syntheses of complex, densely functionalized aromatic compounds. nih.gov
By calculating properties like HOMO and LUMO energy levels, electronic chemical potential, and hardness, researchers can predict the reactivity of different parts of the molecule. mdpi.commdpi.com This information is invaluable for designing new synthetic strategies and for understanding the structure-activity relationships of novel derivatives. As computational methods become more accurate and accessible, their integration into the research workflow for compounds like this compound will become indispensable.
Q & A
Q. What are the common synthetic routes for 1-(4-chloromethylphenyl)-1H-pyrrole, and how can purity be optimized?
Methodological Answer: The Clauson-Kaas pyrrole synthesis is a classical method for preparing aryl-substituted pyrroles. For this compound, analogous protocols to the bromophenyl derivative () can be adapted using 4-chloromethylbenzaldehyde and a diketone precursor. Key steps include:
- Reaction Conditions : Refluxing in a polar aprotic solvent (e.g., DMF) with ammonium acetate as a catalyst.
- Purification : Precipitation via dichloromethane/hexane solvent systems (yield: 82–93%) to remove unreacted starting materials .
- Yield Optimization : Control reaction time (typically 6–12 hours) and stoichiometric ratios (1:1 aldehyde to diketone).
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- 1H NMR : Aromatic protons on the chloromethylphenyl group appear as a doublet (δ 7.3–7.5 ppm, J = 8.5 Hz), while pyrrole protons resonate as multiplet signals (δ 6.2–6.4 ppm). The chloromethyl (-CH2Cl) group shows a singlet at δ 4.0–4.2 ppm .
- IR Spectroscopy : Stretching vibrations for C-Cl (550–650 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 177.62 for C10H8ClN) .
Advanced Research Questions
Q. What strategies are employed to functionalize the pyrrole ring for structure-activity relationship (SAR) studies?
Methodological Answer:
- Cross-Coupling Reactions : Use Ni or Pd catalysts for regioselective arylations. For example, Ni(NIXANTPHOS)-catalyzed mono-arylation with aryl chlorides under strong base conditions (e.g., NaN(SiMe3)2) introduces substituents at the pyrrole β-position .
- Electrophilic Substitution : Direct halogenation or nitration at the α-position using Lewis acids (e.g., FeCl3) .
- Biological Activity Tuning : Substituents like trifluoromethyl or methoxy groups enhance lipophilicity and target binding in neuroprotective or antitubercular analogs .
Q. How does computational chemistry (e.g., DFT) contribute to understanding the electronic structure and reactivity of derivatives?
Methodological Answer:
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess charge transfer properties for materials science applications (e.g., conductive polymers) .
- Reactivity Mapping : Simulate electrophilic aromatic substitution (EAS) regioselectivity using Fukui indices to guide synthetic modifications .
- Docking Studies : Model interactions with biological targets (e.g., tyrosine phosphatases) to prioritize derivatives for synthesis .
Q. What are the challenges in achieving regioselective modifications on the pyrrole ring, and how can they be addressed?
Methodological Answer:
- Steric and Electronic Factors : The α-position is more reactive toward electrophiles, but steric hindrance from the chloromethyl group may favor β-substitution.
- Catalyst Design : Bulky ligands (e.g., NIXANTPHOS) enhance selectivity in cross-coupling reactions by controlling metal coordination .
- Directing Groups : Temporary protection of reactive sites (e.g., using boronic esters) enables sequential functionalization .
Q. How can the neuroprotective activity of derivatives be systematically evaluated?
Methodological Answer:
- In Vitro Assays :
- MTT Assay : Quantify cell viability in 6-OHDA-induced neurotoxicity models using PC12 cells .
- ROS Scavenging : Measure reactive oxygen species (ROS) reduction via fluorescence probes (e.g., DCFH-DA).
- Apoptosis Markers : Use Annexin V/PI staining and Western blotting for caspase-3 activation .
- In Vivo Models : Test bioavailability and blood-brain barrier penetration in rodent Parkinson’s disease models.
Q. What methodologies are used to incorporate this compound into functional materials?
Methodological Answer:
- Polymer Synthesis : Electropolymerize pyrrole derivatives (e.g., 2,5-di-thienyl analogs) to create conductive films for organic electronics .
- Graphene Nanoribbons (GNRs) : Suzuki-Miyaura coupling of boronate esters with dihalogenated benzene precursors generates pyrrole-embedded GNRs for optoelectronic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
